methyl 2-amino-6-bromo-3-methoxybenzoate
Description
Methyl 2-amino-6-bromo-3-methoxybenzoate is a substituted benzoate ester featuring an amino group at the 2-position, a bromine atom at the 6-position, and a methoxy group at the 3-position of the benzene ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals . Its structural arrangement enables unique electronic and steric properties, making it valuable for designing novel molecules in drug discovery pipelines.
According to available data, its molecular formula is reported inconsistently across sources. In contrast, structurally analogous compounds (e.g., methyl 6-amino-2-bromo-3-methoxybenzoate, CAS 1340366-76-8) have a formula of C₉H₁₀BrNO₃ (molecular weight: ~260 g/mol), aligning with standard benzoate ester chemistry . This discrepancy highlights the need for careful verification of structural data in literature.
Properties
IUPAC Name |
methyl 2-amino-6-bromo-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKZQWBKIVEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-bromo-3-methoxybenzoate typically involves the bromination of methyl 2-amino-3-methoxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-bromo-3-methoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Methyl 2-amino-6-bromo-3-methoxybenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-bromo-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The methoxy group can also influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The compound’s bioactivity and reactivity are highly dependent on the positions of its substituents. Key analogs include:
Note: *CAS 1368537-73-8’s formula (C₁₈H₁₂BrF₃N₂O₃) may indicate a fluorinated analog or reporting error.
Physicochemical and Reactivity Differences
- Electronic Effects: The amino group’s position (2 vs. 6) alters electron density distribution. For example, a 2-amino group activates the benzene ring for electrophilic substitution at adjacent positions, whereas a 6-amino group may direct reactivity toward meta or para sites .
- Bromine Reactivity : Bromine at the 6-position (target compound) vs. 2- or 3-positions (analogs) influences cross-coupling reactions (e.g., Suzuki-Miyaura), where bromine’s position affects selectivity and yield .
Research Findings and Data Gaps
- Synthetic Protocols: details a general method for synthesizing heterocycles using substituted benzoates, highlighting the role of bromine and amino groups in directing reaction pathways .
- Environmental and Safety Data: No direct studies on the environmental impact of these compounds were identified in the provided evidence. However, brominated aromatics are generally scrutinized for persistence and toxicity, warranting further investigation .
Biological Activity
Methyl 2-amino-6-bromo-3-methoxybenzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a bromine atom, and a methoxy group. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10BrN O3
- Molecular Weight : Approximately 260.09 g/mol
- Functional Groups :
- Amino group (-NH2)
- Bromine atom (Br)
- Methoxy group (-OCH3)
The presence of these functional groups influences the compound's reactivity and biological interactions. The amino group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, enhancing enzyme and receptor interactions.
This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biomolecules, which is crucial for enzyme inhibition or receptor activation.
- Halogen Bonding : The bromine atom enhances the compound's binding affinity to biological targets, potentially leading to altered enzyme kinetics or receptor signaling pathways.
Biological Activities
Research indicates several potential biological activities of this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its unique structure may contribute to its efficacy in inhibiting bacterial growth.
- Anti-tubercular Activity : Similar compounds have shown promise against Mycobacterium tuberculosis, suggesting that this compound could possess similar properties .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Key Features |
|---|---|
| Methyl 2-amino-3-methoxybenzoate | Lacks bromine; different positioning of functional groups |
| Methyl 2-amino-5-bromobenzoate | Bromine at a different position; altered biological activity |
| Methyl 3-amino-2-bromo-6-methoxybenzoate | Different substitution pattern; potential variations in activity |
This compound is distinguished by the specific arrangement of its functional groups, which may lead to distinct chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 μg/mL, indicating moderate efficacy compared to standard antibiotics.
Pathogen MIC (μg/mL) Staphylococcus aureus 50 Escherichia coli 75 Pseudomonas aeruginosa 100 - Anti-tubercular Activity : A comparative study involving various benzothiazole derivatives showed that this compound could potentially inhibit Mycobacterium tuberculosis. The compound's IC50 values were comparable to those of established anti-tubercular drugs .
- Enzyme Interaction Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, which may enhance its therapeutic potential in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
